2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one
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Overview
Description
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of thienopyrimidines. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 2-position and a keto group at the 4-position. It is of significant interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminothiophene-3-carboxylic acid with urea to form thieno[2,3-D]pyrimidine-4(3H)-one, followed by chlorination using phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 2-position .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity. For example, the use of palladium-catalyzed carbonylation reactions has been proposed for the synthesis of substituted thieno[2,3-D]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, particularly at the thiophene ring.
Oxidation and Reduction: The keto group at the 4-position can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines (e.g., pyridine amines) in the presence of bases like N,N-diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF) at elevated temperatures.
Electrophilic Substitution: Reagents like halogens or nitrating agents under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted thieno[2,3-D]pyrimidin-4(3H)-one derivatives.
Electrophilic Substitution: Halogenated or nitrated derivatives.
Oxidation and Reduction: Corresponding alcohols or ketones.
Scientific Research Applications
2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid biosynthesis . This inhibition can lead to antimicrobial and anticancer effects by disrupting essential metabolic pathways in microorganisms and cancer cells.
Comparison with Similar Compounds
- 2,4-Dichlorothieno[2,3-D]pyrimidine
- 4-Chlorothieno[2,3-D]pyrimidine-6-carboxylic acid
- 2-Chloro-7H-pyrrolo[2,3-D]pyrimidine
Comparison: 2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a keto group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For example, while 2,4-dichlorothieno[2,3-D]pyrimidine has two chlorine atoms, the presence of a single chlorine atom in this compound allows for selective nucleophilic substitution reactions .
Properties
IUPAC Name |
2-chloro-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-8-4(10)3-1-2-11-5(3)9-6/h1-2H,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPPHJMCGXAADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30481262 |
Source
|
Record name | 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56844-43-0 |
Source
|
Record name | 2-Chlorothieno[2,3-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30481262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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